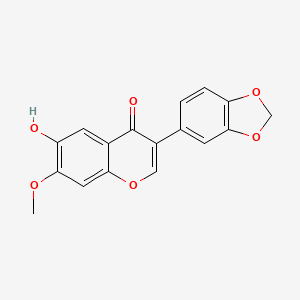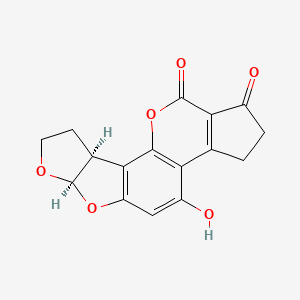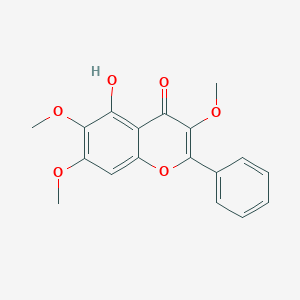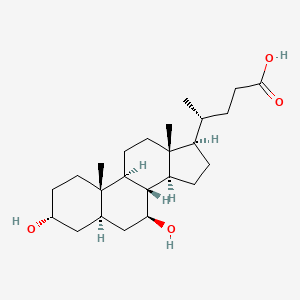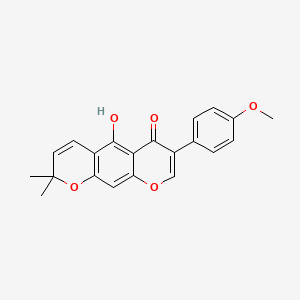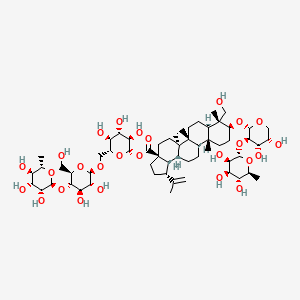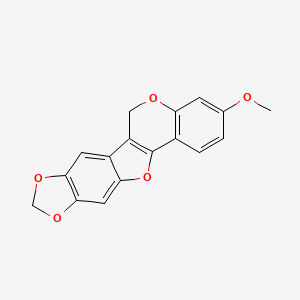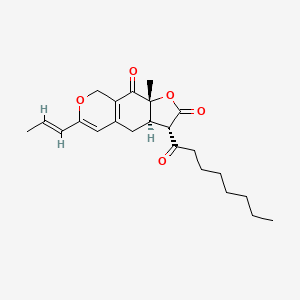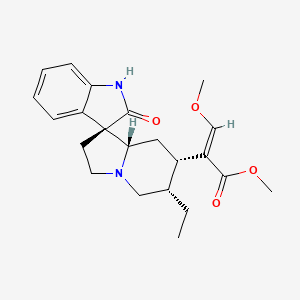
Corynoxine
Overview
Description
Corynoxine is an oxindole alkaloid isolated from the Chinese herbal medicine Uncaria rhynchophylla. It is known for its neuroprotective properties and ability to induce autophagy, a cellular process that degrades damaged organelles and aggregated proteins. This compound has shown potential in treating neurodegenerative diseases such as Parkinson’s disease and Alzheimer’s disease by promoting the clearance of protein aggregates like alpha-synuclein and amyloid-beta peptides .
Mechanism of Action
Target of Action:
Corynoxine is an oxindole alkaloid isolated from the Chinese herbal medicine Uncaria rhynchophylla. Its primary target is the mechanistic target of rapamycin (mTOR) pathway. This pathway plays a crucial role in regulating cell growth, autophagy, and protein synthesis. By interacting with mTOR, this compound influences cellular processes that impact neuronal health and function .
Mode of Action:
This compound enhances autophagy, a cellular process responsible for recycling damaged organelles and proteins. Specifically, it promotes the clearance of α-synuclein, a protein associated with Parkinson’s disease (PD). By activating autophagy through the Akt/mTOR pathway, this compound facilitates the breakdown of α-synuclein aggregates, reducing their toxic effects on neurons .
Biochemical Pathways:
The Akt/mTOR pathway is central to this compound’s action. When this compound activates this pathway, it triggers autophagy, leading to the degradation of α-synuclein. Additionally, this compound may modulate other signaling pathways involved in neuronal survival and inflammation, contributing to its neuroprotective effects .
Pharmacokinetics:
- Impact on Bioavailability : this compound’s pharmacokinetic properties influence its bioavailability, determining how effectively it reaches its target sites in the brain and other tissues .
Result of Action:
This compound’s action leads to several beneficial effects:
- Neuroinflammation Reduction : this compound diminishes neuroinflammation, contributing to overall neuroprotection .
Action Environment:
Environmental factors play a role in this compound’s efficacy and stability:
Biochemical Analysis
Biochemical Properties
Corynoxine interacts with several biomolecules to exert its effects. It has been found to induce autophagy in different neuronal cell lines and in Drosophila . Unlike its enantiomer this compound B, which induces autophagy in a Beclin-1 dependent manner, this compound induces autophagy through the Akt/mTOR pathway .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It promotes the clearance of alpha-synuclein (α-syn), a major component of Lewy bodies in PD patients, in different neuronal cell lines . In AD models, this compound improved learning and memory function, increased neuronal autophagy and lysosomal biogenesis, and reduced pathogenic APP-CTFs levels .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It induces autophagy through the Akt/mTOR pathway, which is evidenced by the reduction in the levels of phospho-Akt, phospho-mTOR and phospho-p70 S6 Kinase . In AD models, this compound activated TFEB/TFE3 by inhibiting AKT/mTOR signaling and stimulating lysosomal calcium release via transient receptor potential mucolipin 1 (TRPML1) .
Temporal Effects in Laboratory Settings
It has been shown to promote the clearance of α-syn in different neuronal cell lines , suggesting that it may have long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In a rotenone-induced animal model of PD, this compound was shown to exhibit neuroprotective effects by improving motor dysfunction, preventing tyrosine hydroxylase (TH)-positive neuronal loss, decreasing α-synuclein aggregates through the mechanistic target of the rapamycin (mTOR) pathway, and diminishing neuroinflammation .
Metabolic Pathways
It is known to induce autophagy through the Akt/mTOR pathway , suggesting that it may interact with enzymes or cofactors involved in this pathway.
Transport and Distribution
It has been shown to induce autophagy in different neuronal cell lines , suggesting that it may be transported to and distributed within these cells.
Subcellular Localization
It has been shown to induce autophagy in different neuronal cell lines , suggesting that it may be localized to the autophagosomes within these cells.
Preparation Methods
Synthetic Routes and Reaction Conditions: Corynoxine can be synthesized through various chemical reactions involving the precursor compounds found in Uncaria rhynchophylla. The synthetic route typically involves the extraction of the precursor compounds followed by a series of chemical reactions to form the oxindole alkaloid structure. The reaction conditions often include specific temperatures, pH levels, and the use of catalysts to facilitate the reactions .
Industrial Production Methods: The industrial production of this compound involves large-scale extraction from Uncaria rhynchophylla using solvents such as ethanol or methanol. The extracted compounds are then purified through techniques like chromatography to isolate this compound. The process is designed to maximize yield and purity while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions: Corynoxine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its pharmacological properties.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, enhancing its therapeutic potential
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes .
Major Products: The major products formed from these reactions include various this compound derivatives, each with unique biological activities. These derivatives are often studied for their potential therapeutic applications .
Scientific Research Applications
Chemistry: Corynoxine and its derivatives are used as model compounds to study autophagy and related cellular processes.
Biology: Research has shown that this compound can induce autophagy in different cell lines, making it a valuable tool for studying cellular degradation pathways.
Medicine: this compound has shown promise in treating neurodegenerative diseases like Parkinson’s disease and Alzheimer’s disease by promoting the clearance of protein aggregates.
Industry: this compound is used in the development of new therapeutic agents and as a reference compound in drug discovery
Comparison with Similar Compounds
- Corynoxine B
- Rhynchophylline
- Isorhynchophylline
These compounds share structural similarities with this compound but differ in their biological activities and mechanisms of action .
Properties
IUPAC Name |
methyl (E)-2-[(3S,6'S,7'S,8'aS)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4/c1-4-14-12-24-10-9-22(17-7-5-6-8-18(17)23-21(22)26)19(24)11-15(14)16(13-27-2)20(25)28-3/h5-8,13-15,19H,4,9-12H2,1-3H3,(H,23,26)/b16-13+/t14-,15+,19+,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAXYUDFNWXHGBE-NRAMRBJXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN2CCC3(C2CC1C(=COC)C(=O)OC)C4=CC=CC=C4NC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1CN2CC[C@@]3([C@@H]2C[C@@H]1/C(=C\OC)/C(=O)OC)C4=CC=CC=C4NC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201318329 | |
| Record name | Corynoxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201318329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6877-32-3 | |
| Record name | Corynoxine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6877-32-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Corynoxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201318329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6877-32-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(1R,2R,3S,4R,7R,9S,12R,14S,17R,18R,19R,21R,22S)-2-hydroxy-3,8,8,17,19-pentamethyl-9-[(3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-22-yl]propan-2-yl acetate](/img/structure/B600192.png)
